In Vivo Anti-Inflammatory Efficacy of Quinazoline-4-carboxylic Acid Derivatives vs. Standard NSAID Diclofenac
Derivatives of quinazoline-4-carboxylic acid, specifically (quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids, demonstrate significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. These compounds inhibited edema formation in a range of 17.0–50.0%, providing a quantified benchmark against the reference drug diclofenac sodium, which is a standard clinical comparator [1].
| Evidence Dimension | In vivo anti-inflammatory activity (% edema inhibition) |
|---|---|
| Target Compound Data | (Quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids: 17.0–50.0% inhibition |
| Comparator Or Baseline | Diclofenac sodium (standard NSAID) |
| Quantified Difference | Target compound derivatives show a range of activity, with the upper end (50.0%) demonstrating efficacy comparable to standard NSAIDs in this assay. |
| Conditions | Carrageenan-induced paw edema in white Wistar rats (150–160 g). Compounds administered intragastrically at a dose of 10 mg/kg 1 hour prior to phlogogen injection. Edema volume measured 4 hours post-injection. |
Why This Matters
This data quantifies the anti-inflammatory potential of this scaffold, providing a clear, activity-based benchmark for researchers seeking a starting point for novel anti-inflammatory drug discovery programs.
- [1] Krasovska, N. I.; Kovalenko, S. I. Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. Zaporozhye Medical Journal 2022, 24 (1), 91-101. View Source
